tert-Butyl 2-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an aminomethyl group, and two fluorine atoms attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate typically involves the reaction of 3,3-difluoropiperidine with tert-butyl chloroformate and aminomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as crystallization and distillation may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 2-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of the fluorine atoms and the tert-butyl group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride
- tert-Butyl (2-aminoethyl)carbamate
- tert-Butyl (4-methylpyridin-2-yl)carbamate
Uniqueness
tert-Butyl 2-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly alter its chemical and biological properties compared to other similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
Molecular Formula |
C11H20F2N2O2 |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-4-5-11(12,13)8(15)7-14/h8H,4-7,14H2,1-3H3 |
InChI Key |
HOKDQOMXOJDVHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1CN)(F)F |
Origin of Product |
United States |
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